(4-(Carboxy(hydroxy)methyl)phenyl)propanoic acid
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Overview
Description
(4-(Carboxy(hydroxy)methyl)phenyl)propanoic acid is an organic compound with the molecular formula C10H12O4 It is characterized by the presence of a carboxylic acid group, a hydroxymethyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Carboxy(hydroxy)methyl)phenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation to yield the desired product. The reaction conditions typically include a temperature range of 80-100°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. One such method includes the use of palladium-catalyzed coupling reactions, which allow for the formation of carbon-carbon bonds under mild conditions. This method is advantageous due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4-(Carboxy(hydroxy)methyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration at temperatures below 50°C.
Major Products Formed
Oxidation: Formation of (4-(Carboxy(carboxy)methyl)phenyl)propanoic acid.
Reduction: Formation of (4-(Carboxy(hydroxy)methyl)phenyl)propanol.
Substitution: Formation of nitro-substituted derivatives of this compound.
Scientific Research Applications
Chemistry
In chemistry, (4-(Carboxy(hydroxy)methyl)phenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in elucidating biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory agent and is being explored for its role in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its chemical stability and reactivity make it suitable for use in coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of (4-(Carboxy(hydroxy)methyl)phenyl)propanoic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic or biochemical outcome.
Comparison with Similar Compounds
Similar Compounds
(4-Hydroxyphenyl)propanoic acid: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
(4-Carboxyphenyl)propanoic acid: Lacks the hydroxymethyl group, leading to variations in chemical behavior and biological activity.
(4-(Hydroxymethyl)phenyl)propanoic acid:
Uniqueness
(4-(Carboxy(hydroxy)methyl)phenyl)propanoic acid is unique due to the presence of both a carboxylic acid group and a hydroxymethyl group on the phenyl ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C11H12O5 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
3-[4-[carboxy(hydroxy)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C11H12O5/c12-9(13)6-3-7-1-4-8(5-2-7)10(14)11(15)16/h1-2,4-5,10,14H,3,6H2,(H,12,13)(H,15,16) |
InChI Key |
ZLOHRGLKJBSGHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)C(C(=O)O)O |
Origin of Product |
United States |
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